3,3,4,4-Tetrafluorobutanoic acid
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Overview
Description
3,3,4,4-Tetrafluorobutanoic acid is a fluorinated organic compound with the molecular formula C4H4F4O2 It is characterized by the presence of four fluorine atoms attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrafluorobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the reaction of butanoic acid with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions . The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the fluorination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4-Tetrafluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .
Scientific Research Applications
3,3,4,4-Tetrafluorobutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a tool for studying fluorinated biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.
Mechanism of Action
The mechanism of action of 3,3,4,4-tetrafluorobutanoic acid involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological molecules. These interactions can affect various pathways and processes, making the compound useful in different applications .
Comparison with Similar Compounds
3,3,4,4-Tetrafluorobutanol: A related compound with similar fluorination but differing in functional groups.
3,3,4,4-Tetrafluorobutanal: Another similar compound with an aldehyde group instead of a carboxylic acid.
Uniqueness: 3,3,4,4-Tetrafluorobutanoic acid is unique due to its specific combination of fluorine atoms and a carboxylic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3,3,4,4-tetrafluorobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4O2/c5-3(6)4(7,8)1-2(9)10/h3H,1H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIWPRFABCZBDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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